2-[(4-Chlorosulfonylphenyl)carbamoyloxy]acetic acid
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Overview
Description
2-[(4-Chlorosulfonylphenyl)carbamoyloxy]acetic acid is an organic compound characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a carbamoyloxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorosulfonylphenyl)carbamoyloxy]acetic acid typically involves the reaction of 4-chlorosulfonylphenyl isocyanate with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Chlorosulfonylphenyl isocyanate} + \text{Glyoxylic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or sulfonic acid.
Substitution: The chlorosulfonyl group is reactive and can be substituted by nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide or sulfonic acid.
Substitution: Sulfonamide or sulfonate esters.
Scientific Research Applications
2-[(4-Chlorosulfonylphenyl)carbamoyloxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorosulfonylphenyl)carbamoyloxy]acetic acid involves its reactive functional groups, which can interact with various biological targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This reactivity makes it a valuable tool in biochemical studies and drug development.
Comparison with Similar Compounds
4-Chlorosulfonylphenylacetic acid: Similar structure but lacks the carbamoyloxy group.
4-Chlorosulfonylphenyl isocyanate: Precursor in the synthesis of 2-[(4-Chlorosulfonylphenyl)carbamoyloxy]acetic acid.
Sulfonylureas: A class of compounds with similar sulfonyl functional groups, used in medicinal chemistry.
Properties
IUPAC Name |
2-[(4-chlorosulfonylphenyl)carbamoyloxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO6S/c10-18(15,16)7-3-1-6(2-4-7)11-9(14)17-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHUBMPJCICYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(=O)O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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